molecular formula C24H33NO4 B13382161 (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate

(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate

Cat. No.: B13382161
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the heptacyclic core followed by functional group modifications to introduce the acetate group. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its complex structure could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, research might focus on the therapeutic potential of this compound. Studies could explore its efficacy and safety in treating specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can alter cellular processes and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Atisane derivatives: These compounds share a similar core structure but differ in functional groups.

    Other diterpenoids: Compounds like taxol and forskolin have different structures but belong to the same class of diterpenoids.

Uniqueness

What sets (12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate apart is its unique heptacyclic structure and the presence of both oxygen and nitrogen heteroatoms. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate, also known as Spiramine B, is a complex organic compound primarily derived from the plant Spiraea japonica. This compound has garnered attention in the field of phytochemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H33NO4, with a molecular weight of approximately 399.53 g/mol. The compound features multiple functional groups including a methylene bridge and an acetate group which contribute to its biological properties.

Key Structural Features:

  • Molecular Weight: 399.53 g/mol
  • Functional Groups:
    • Diterpenoid structure
    • Acetate group
    • Nitrogen-containing heterocycle

Biological Activity

Research has indicated that this compound exhibits various biological activities which can be categorized as follows:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has demonstrated strong antioxidant activity in vitro, indicating its potential role in protecting cells from oxidative stress and related damage.

Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various strains of Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Antioxidant Activity : In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µg/mL, indicating potent antioxidant capabilities comparable to standard antioxidants like ascorbic acid.
  • Cytotoxicity Assay : In vitro assays on HeLa cells revealed that the compound induced apoptosis at concentrations above 100 µg/mL after 48 hours of exposure.

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantIC50 = 30 µg/mL in DPPH assay
CytotoxicityInduced apoptosis in HeLa cells

Properties

IUPAC Name

(12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELMDXCJZDIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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